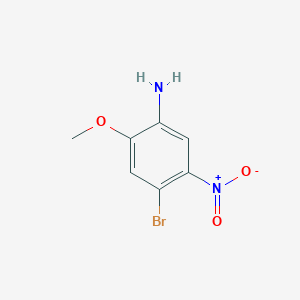

4-Bromo-2-methoxy-5-nitroaniline

Description

BenchChem offers high-quality 4-Bromo-2-methoxy-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASIUWXCQAIDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-nitroaniline (CAS: 173312-36-2): Synthesis, Characterization, and Application in Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-5-nitroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, explores its spectroscopic signature, and elucidates its application as a precursor to potent antibacterial agents.

Introduction: A Versatile Building Block in Drug Discovery

4-Bromo-2-methoxy-5-nitroaniline is a substituted aniline that serves as a valuable scaffold in organic synthesis, particularly in the construction of heterocyclic systems. Its unique arrangement of bromo, methoxy, nitro, and amino functional groups offers a rich platform for chemical modification, making it a desirable starting material for the synthesis of complex target molecules. The presence of the nitro and amino groups on the aromatic ring is particularly significant for the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical compound.

Physicochemical Properties

The key physicochemical properties of 4-Bromo-2-methoxy-5-nitroaniline are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 173312-36-2 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | [1] |

| Molecular Weight | 247.05 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Storage Temperature | 0-8 °C | [1] |

Safety and Handling

4-Bromo-2-methoxy-5-nitroaniline is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Hazard Statements:

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 4-Bromo-2-methoxy-5-nitroaniline: A Multi-step Approach

The synthesis of 4-Bromo-2-methoxy-5-nitroaniline can be reliably achieved through a three-step sequence starting from the readily available 2-methoxyaniline. This process involves an initial bromination, followed by acetylation to protect the amine functionality, a subsequent regioselective nitration, and finally, deprotection to yield the target molecule. This multi-step approach is crucial to control the regioselectivity of the electrophilic aromatic substitution reactions.

Synthetic Workflow Overview

Caption: Synthetic workflow for 4-Bromo-2-methoxy-5-nitroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

This step involves the electrophilic bromination of 2-methoxyaniline. The methoxy group is an ortho-, para-director, and while a mixture of isomers is possible, the para-substituted product is typically the major isomer due to steric hindrance at the ortho position.

-

Materials: 2-methoxyaniline, Bromine, Glacial Acetic Acid.

-

Procedure:

-

In a fume hood, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-Bromo-2-methoxyaniline.

-

Step 2: Synthesis of N-(4-Bromo-2-methoxyphenyl)acetamide

The acetylation of the amino group is a crucial step to protect it from oxidation and to modulate its directing effect in the subsequent nitration step. The acetyl group is less activating than the amino group, which helps in controlling the nitration.[2][3]

-

Materials: 4-Bromo-2-methoxyaniline, Acetic Anhydride, Glacial Acetic Acid.

-

Procedure:

-

Suspend 4-Bromo-2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride (1.1 eq) to the suspension.

-

Heat the mixture under reflux for 30 minutes.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(4-Bromo-2-methoxyphenyl)acetamide.

-

Step 3: Synthesis of N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide

This is the key regioselective nitration step. The acetamido and methoxy groups direct the incoming nitro group. The acetamido group directs ortho and para, while the methoxy group also directs ortho and para. The position ortho to the methoxy group and meta to the acetamido group (C5) is sterically and electronically favored for nitration.

-

Materials: N-(4-Bromo-2-methoxyphenyl)acetamide, Concentrated Sulfuric Acid, Fuming Nitric Acid.

-

Procedure:

-

In a fume hood, carefully add N-(4-Bromo-2-methoxyphenyl)acetamide (1.0 eq) in portions to cold (0-5 °C) concentrated sulfuric acid in a round-bottom flask with stirring.

-

Cool the resulting solution to 0 °C in an ice-salt bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide.

-

Step 4: Synthesis of 4-Bromo-2-methoxy-5-nitroaniline

The final step is the deprotection of the amino group by acidic hydrolysis to yield the target compound.[4]

-

Materials: N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide, Hydrochloric Acid, Methanol.

-

Procedure:

-

Suspend N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in methanol in a round-bottom flask.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and neutralize with a sodium hydroxide solution to a pH of 9.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-methoxy-5-nitroaniline. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely appear as a singlet, and the proton at C3 will also be a singlet. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

-

Amino Protons: A broad singlet for the two amino protons will likely be observed, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine, methoxy, nitro, and amino groups will have characteristic chemical shifts.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Application in the Synthesis of Antibacterial Benzimidazoles

A primary application of 4-Bromo-2-methoxy-5-nitroaniline in drug discovery is its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Many benzimidazole-based antibacterial agents exert their effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair.[7] By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism of action is distinct from many existing classes of antibiotics, making benzimidazoles attractive candidates for combating antibiotic-resistant bacteria.

Caption: Mechanism of action of benzimidazoles derived from 4-Bromo-2-methoxy-5-nitroaniline.

Synthetic Protocol: Reductive Cyclization to Benzimidazoles

A common and efficient method for the synthesis of benzimidazoles from o-nitroanilines involves a one-pot reductive cyclization with an aldehyde.[8][9] This approach is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.

-

Materials: 4-Bromo-2-methoxy-5-nitroaniline, Aldehyde (R-CHO), Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-2-methoxy-5-nitroaniline (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

-

Add an aqueous solution of sodium dithionite (3.0-4.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzimidazole derivative.

-

Purify the product by column chromatography or recrystallization.

-

This one-pot procedure is advantageous as it avoids the isolation of the intermediate o-phenylenediamine, which can be unstable. The choice of aldehyde allows for the systematic exploration of structure-activity relationships (SAR) to optimize the antibacterial potency of the resulting benzimidazoles.

Conclusion

4-Bromo-2-methoxy-5-nitroaniline is a strategically important intermediate in medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups make it a valuable starting material for the construction of complex heterocyclic compounds. The demonstrated pathway to antibacterial benzimidazoles that target essential bacterial enzymes highlights its significance in the development of new therapeutics to address the growing challenge of antibiotic resistance. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their drug discovery endeavors.

References

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

- Maxwell, A. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Molecular Microbiology, 23(3), 407-413.

- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).

-

Alachem Co., Ltd. (n.d.). 173312-36-2 | 4-Bromo-5-methoxy-2-nitroaniline. Retrieved from [Link]

-

FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]

- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(59), 53866-53906.

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]

- National Institutes of Health. (2024, January 18). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(2), 435-449.

-

IOSR Journal. (2025, May 9). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. Retrieved from [Link]

- Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.

-

PubMed. (n.d.). Recent Development of DNA Gyrase Inhibitors: An Update. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

Sources

- 1. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR spectrum [chemicalbook.com]

- 7. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 9. pcbiochemres.com [pcbiochemres.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-methoxy-5-nitroaniline

This guide provides a comprehensive, in-depth exploration of the synthesis and purification of 4-Bromo-2-methoxy-5-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines robust characterization and purification methodologies. Our approach is grounded in established chemical transformations, ensuring a reproducible and scalable process.

Strategic Approach to Synthesis: A Rationale

The molecular architecture of 4-Bromo-2-methoxy-5-nitroaniline, characterized by a substituted benzene ring bearing an amino, a methoxy, a bromo, and a nitro group, necessitates a carefully planned synthetic strategy. The regiochemical placement of these substituents is paramount. A plausible and efficient synthetic route commences with a commercially available substituted aniline, followed by a series of electrophilic aromatic substitution reactions.

Considering the directing effects of the substituents on the aromatic ring is critical. The methoxy (-OCH₃) and amino (-NH₂) groups are potent activating, ortho-, para-directing groups, while the bromo (-Br) group is a deactivating, yet also ortho-, para-directing group. The nitro (-NO₂) group is a strongly deactivating, meta-directing group. To achieve the desired substitution pattern, a logical sequence of reactions is essential.

Our proposed synthetic pathway initiates with the protection of the highly reactive amino group of a suitable precursor, followed by a regioselective nitration, and concludes with the deprotection of the amino group to yield the final product. This multi-step approach allows for precise control over the introduction of the nitro group and prevents unwanted side reactions. A similar multi-step synthesis strategy is often employed for the preparation of substituted anilines, such as the synthesis of 4-bromo-2-chloroaniline from aniline[1].

Proposed Synthetic Pathway

The synthesis of 4-Bromo-2-methoxy-5-nitroaniline can be strategically achieved from 4-bromo-2-methoxyaniline in a three-step process. This pathway is illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis of 4-Bromo-2-methoxy-5-nitroaniline.

Detailed Experimental Protocols

Safety First: This synthesis involves the use of corrosive and oxidizing agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4][5]

Step 1: Acetylation of 4-Bromo-2-methoxyaniline (Protection)

The initial step involves the protection of the reactive amino group as an acetamide. This is crucial to prevent oxidation of the amino group during the subsequent nitration step and to modulate its directing effect.

Protocol:

-

To a stirred solution of 4-bromo-2-methoxyaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline), add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product, N-(4-bromo-2-methoxyphenyl)acetamide, under vacuum.

Step 2: Nitration of N-(4-Bromo-2-methoxyphenyl)acetamide

This is the key step where the nitro group is introduced onto the aromatic ring. The acetamido and methoxy groups will direct the incoming electrophile (nitronium ion, NO₂⁺) to the desired position.

Protocol:

-

In a clean, dry round-bottom flask, add concentrated sulfuric acid (4 mL per gram of acetamide).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add N-(4-bromo-2-methoxyphenyl)acetamide (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per gram of acetamide) at 0-5 °C.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry the product, N-(4-bromo-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide (Deprotection)

The final step is the removal of the acetyl protecting group to yield the target 4-Bromo-2-methoxy-5-nitroaniline.

Protocol:

-

In a round-bottom flask, suspend N-(4-bromo-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification

The crude 4-Bromo-2-methoxy-5-nitroaniline can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.

Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol is a common and effective method for purifying substituted anilines[6].

Characterization

The identity and purity of the synthesized 4-Bromo-2-methoxy-5-nitroaniline should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| FTIR (KBr) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), N-O stretching (nitro group), C-O stretching (methoxy), and C-Br stretching. The FTIR spectrum of the related 4-bromo-2-nitroaniline shows a peak at 3472 cm⁻¹ corresponding to the NH₂ group[6]. |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The ¹H NMR spectrum of 4-bromo-2-nitroaniline has been reported[6]. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbon. ¹³C NMR data for 4-bromo-2-nitroaniline is available in public databases[7]. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 4-Bromo-2-methoxy-5-nitroaniline (C₇H₇BrN₂O₃, MW: 247.05 g/mol ). The mass spectrum of 4-bromo-2-nitroaniline shows a molecular ion peak at m/z = 217[6]. |

Reaction Mechanism: Electrophilic Aromatic Substitution

The key step in this synthesis is the nitration of the protected aniline derivative, which proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of the electrophilic nitration reaction.

Safety and Handling of Reagents

Proper handling of all chemicals is essential for a safe laboratory environment.

| Reagent | Hazards | Safety Precautions |

| 4-Bromo-2-methoxyaniline | Toxic, Irritant | Wear appropriate PPE. Avoid inhalation, ingestion, and skin contact. |

| Acetic Anhydride | Corrosive, Flammable | Handle in a fume hood. Keep away from heat and ignition sources. |

| Nitric Acid (Concentrated) | Oxidizer, Corrosive, Toxic | Use with extreme caution. Always add acid to water, never the reverse. Wear appropriate PPE, including a face shield. |

| Sulfuric Acid (Concentrated) | Corrosive | Use with extreme caution. Always add acid to water, never the reverse. Wear appropriate PPE. |

| Hydrochloric Acid (Concentrated) | Corrosive, Toxic | Handle in a fume hood. Avoid inhaling vapors. |

| Ethanol | Flammable | Keep away from open flames and heat sources. |

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 4-Bromo-2-methoxy-5-nitroaniline. By following the detailed protocols for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols will ensure a successful and safe execution of this multi-step synthesis.

References

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

-

4-Bromo-2-nitroaniline. PubChem. [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

-

4-Bromo-2-methyl-5-nitroaniline. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Bromine solution - Safety Data Sheet. Carl ROTH. [Link]

-

Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

o-NITROANILINE. Organic Syntheses. [Link]

-

Multistep Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Bromination safety. YouTube. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

Supplementary Information. Beilstein Journals. [Link]

-

BROMINE BROMINE - Safety Handbook. ICL Group Sustainability. [Link]

-

Handling liquid bromine and preparing bromine water. RSC Education. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH. [Link]

-

4 bromoaniline : Organic Synthesis. YouTube. [Link]

-

Mass spectrum of 4-nitroaniline. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nj.gov [nj.gov]

- 5. youtube.com [youtube.com]

- 6. ripublication.com [ripublication.com]

- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Bromo-2-methoxy-5-nitroaniline Derivatives: A Technical Guide for Drug Discovery

Introduction: Unlocking the Pharmacological Promise of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. The substituted aniline, 4-Bromo-2-methoxy-5-nitroaniline, presents a compelling starting point for the development of new drug candidates. This molecule possesses a unique combination of functional groups—a bromine atom, a methoxy group, and a nitro group—that are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The interplay of these substituents creates a distinct electronic and steric profile, suggesting the potential for diverse biological activities.[1][2]

This technical guide provides an in-depth exploration of the potential biological activities of 4-Bromo-2-methoxy-5-nitroaniline derivatives. We will delve into the prospective anticancer, antimicrobial, and enzyme inhibitory properties of this class of compounds, drawing upon existing research on related chemical structures to inform our hypotheses. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the rational design, synthesis, and evaluation of novel therapeutic agents based on this promising scaffold.

Anticipated Biological Activities and Mechanistic Insights

The structural features of 4-Bromo-2-methoxy-5-nitroaniline suggest several avenues for biological activity. The presence of a nitroaromatic moiety is a well-established pharmacophore in various antimicrobial and anticancer agents, often exerting its effect through bioreductive activation to generate reactive radical species.[3][4] The bromo and methoxy substituents can modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule.[5][6]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Derivatives of brominated and methoxylated phenols have demonstrated significant potential as anticancer agents.[5] Furthermore, the nitroaniline substructure is found in compounds with cytotoxic activity against various cancer cell lines.[2] It is therefore plausible that derivatives of 4-Bromo-2-methoxy-5-nitroaniline could exhibit potent anticancer effects.

Hypothesized Mechanism of Action:

One potential mechanism of anticancer activity involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and NF-κB pathways.[7] These pathways control cell proliferation, survival, and inflammation. By interfering with these signaling cascades, 4-Bromo-2-methoxy-5-nitroaniline derivatives could induce apoptosis and inhibit tumor growth. Additionally, some brominated compounds have been shown to target tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[8]

Caption: Hypothesized inhibition of MAPK/ERK and NF-κB signaling pathways by a 4-Bromo-2-methoxy-5-nitroaniline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cell lines (e.g., MCF-7, HeLa, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the synthesized 4-Bromo-2-methoxy-5-nitroaniline derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Hypothetical Quantitative Data:

| Compound | Derivative Substituent | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on HepG-2 |

| 1a | -H | > 100 | > 100 | > 100 |

| 1b | -CH2CH2OH | 25.4 | 32.1 | 45.8 |

| 1c | -CH2CONHPh | 8.2 | 11.5 | 15.3 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 1.2 |

Antimicrobial Activity: Combating Pathogenic Microorganisms

Nitroaromatic compounds have a long history of use as antimicrobial agents.[3] The nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals that damage DNA and other essential macromolecules. The presence of bromo and methoxy groups can enhance the antimicrobial potency and spectrum of activity.[9]

Hypothesized Mechanism of Action:

The primary mechanism is likely the enzymatic reduction of the nitro group within microbial cells, leading to the generation of reactive nitrogen species. These species can cause oxidative stress, damage cellular components, and ultimately lead to cell death.

Caption: Proposed mechanism of antimicrobial action via nitroreductase activation.

Experimental Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) onto the surface of the agar plates.

-

Well Creation: Create wells of 6 mm diameter in the agar plates.

-

Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

Hypothetical Quantitative Data:

| Compound | Derivative Substituent | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans |

| 2a | -H | 8 | 7 | 6 |

| 2b | -SO2NH2 | 18 | 15 | 12 |

| 2c | -C(S)NHCH3 | 22 | 19 | 16 |

| Ciprofloxacin | (Positive Control) | 25 | 28 | - |

| Fluconazole | (Positive Control) | - | - | 20 |

Enzyme Inhibition: Modulating Key Biological Processes

The substituted aniline scaffold is present in numerous enzyme inhibitors.[10][11] Depending on the nature of the derivatization, 4-Bromo-2-methoxy-5-nitroaniline derivatives could potentially inhibit a wide range of enzymes, such as kinases, proteases, or oxidoreductases. For instance, related methoxy-containing compounds have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and tyrosinase.[12]

Hypothesized Mechanism of Action:

The mechanism of enzyme inhibition will be highly dependent on the specific enzyme target and the nature of the derivative. Inhibition could be competitive, non-competitive, or uncompetitive, involving interactions with the active site or allosteric sites of the enzyme. The bromo, methoxy, and nitro groups can participate in hydrogen bonding, hydrophobic interactions, and halogen bonding with amino acid residues in the enzyme's binding pocket.

Caption: A simplified model of competitive enzyme inhibition.

Experimental Protocol: Generic Enzyme Inhibition Assay

-

Reagent Preparation: Prepare buffer solutions, substrate solution, and enzyme solution at appropriate concentrations.

-

Incubation: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test inhibitor. Incubate for a pre-determined time to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Signal Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value and the mode of inhibition (e.g., using Lineweaver-Burk plots).

Synthetic Strategies and Characterization

The synthesis of 4-Bromo-2-methoxy-5-nitroaniline derivatives can be achieved through various standard organic chemistry transformations. The aniline nitrogen can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide range of substituents.

General Synthetic Scheme:

A plausible synthetic route would involve the reaction of the parent aniline with an appropriate electrophile (e.g., acyl chloride, alkyl halide, isocyanate) in the presence of a base to yield the desired N-substituted derivatives.

Characterization:

The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

The 4-Bromo-2-methoxy-5-nitroaniline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and other areas where enzyme modulation is a valid therapeutic strategy. The unique combination of functional groups provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and screening of a diverse library of derivatives to establish structure-activity relationships (SAR). Promising lead compounds should be further evaluated in more advanced preclinical models, including in vivo efficacy and toxicity studies. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

5PMC - NIH.

-

1ChemicalBook.

-

2Benchchem.

-

13PubChem.

-

14ResearchGate.

-

15PubChem.

-

10NIH.

-

11Benchchem.

-

3Encyclopedia.pub.

-

6ResearchGate.

-

16PDF.

-

9Unknown Source.

-

7MDPI.

-

12ACG Publications.

-

17MDPI.

-

18Unknown Source.

-

19MDPI.

-

20ResearchGate.

-

4NIH.

-

21PMC - NIH.

-

8PMC - NIH.

Sources

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]

- 13. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-5-nitroaniline

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's significance lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance.[1]

This guide provides an in-depth technical overview and detailed protocols for a particularly challenging application of the Buchwald-Hartwig amination: the coupling of primary and secondary amines with 4-bromo-2-methoxy-5-nitroaniline. This substrate presents a unique set of challenges due to the presence of a strongly electron-withdrawing nitro group and a potentially coordinating aniline moiety, which can influence catalyst activity and substrate stability. Through a careful examination of the reaction mechanism and a systematic approach to optimizing reaction parameters, we will demonstrate a robust and reliable methodology for the successful amination of this complex aryl bromide.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination steps, all orchestrated by a palladium catalyst, typically supported by a phosphine ligand.[4]

Sources

Application Note: A Robust and Validated HPLC Method for the Analysis of 4-Bromo-2-methoxy-5-nitroaniline

Abstract

This application note presents a systematic and scientifically grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromo-2-methoxy-5-nitroaniline. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. A robust and reliable analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This guide provides a comprehensive protocol, from initial method development and optimization to full validation in accordance with ICH Q2(R1) guidelines, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Method Development

4-Bromo-2-methoxy-5-nitroaniline is a substituted aromatic amine whose precise quantification is essential for process control and quality assurance in synthetic chemistry. The presence of a basic aniline group, a bulky bromine atom, and electron-withdrawing nitro and methoxy groups on the benzene ring presents a unique set of chromatographic challenges. A well-developed HPLC method must provide high resolution, good peak symmetry, and sensitivity to accurately quantify this analyte, potentially in the presence of starting materials, by-products, and degradation products.

The principles of Quality by Design (QbD) in analytical method development advocate for a systematic approach based on a sound understanding of the analyte's physicochemical properties. This document, therefore, begins with an analysis of these properties to inform the logical selection of chromatographic parameters.

Analyte Characterization: Physicochemical Properties

| Property | Value (Predicted/Experimental) | Source | Rationale for HPLC Method Development |

| Molecular Structure |  | - | The aromatic structure with polar (nitro, amino, methoxy) and non-polar (bromo) substituents suggests suitability for reversed-phase chromatography. |

| CAS Number | 173312-36-2 | [1] | Unique identifier for the specific chemical entity. |

| Molecular Formula | C₇H₇BrN₂O₃ | [2] | - |

| Molecular Weight | 247.05 g/mol | [3][4] | - |

| Predicted logP | 2.3 | [3] | A moderately hydrophobic compound, indicating good retention on a C18 stationary phase. |

| Predicted pKa | ~1-2 (for the basic aniline group) | [2][5] | The aniline group is basic and will be protonated at acidic pH. Controlling the mobile phase pH is critical to ensure a consistent ionization state and achieve good peak shape. |

| UV Absorption (λmax) | ~410 nm (inferred from similar compounds) | [6] | The extended chromophore due to the nitro and amino groups on the benzene ring suggests strong UV absorbance. A starting wavelength of 410 nm is recommended, with experimental verification. |

Note: Predicted values are derived from well-established computational models such as those from ACD/Labs and ChemAxon for pKa, and Molinspiration or XlogP for logP.[2][5][7]

HPLC Method Development Strategy

Our strategy is to develop a simple, robust, and efficient RP-HPLC method with UV detection. The choices of stationary phase, mobile phase, and detection wavelength are directly informed by the analyte's properties.

Stationary Phase Selection

Given the predicted logP of 2.3, 4-Bromo-2-methoxy-5-nitroaniline is moderately non-polar.[3] A C18 (octadecyl) stationary phase is the logical first choice as it provides a versatile hydrophobic surface for the retention of such compounds. A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired selectivity and retention.

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff. A gradient elution from a low to high concentration of acetonitrile will be used in initial scouting runs to determine the optimal elution conditions.

-

Aqueous Phase and pH Control: The aniline group's basicity (predicted pKa ~1-2) makes mobile phase pH a critical parameter.[2][5] At a pH below its pKa, the amine group will be protonated (-NH₃⁺), leading to poor retention and peak tailing on a standard silica-based C18 column due to interaction with residual silanols. By adjusting the mobile phase pH to be at least 2 units above the pKa (i.e., pH > 4), the aniline group will remain in its neutral, unprotonated form (-NH₂), ensuring good retention and symmetrical peak shape. A phosphate or acetate buffer is recommended to maintain a consistent pH.

Caption: Effect of mobile phase pH on analyte ionization and chromatographic behavior.

Detection Wavelength

Based on the UV-Vis spectrum of the structurally similar compound 4-methoxy-2-nitroaniline, a maximum absorbance (λmax) is expected around 410 nm.[6] This wavelength should provide excellent sensitivity. It is recommended to confirm the λmax experimentally using a diode array detector (DAD) or by scanning a standard solution of 4-Bromo-2-methoxy-5-nitroaniline.

Experimental Protocols

Protocol 1: Initial Method Scouting

Objective: To determine the approximate retention time and elution profile of the analyte.

-

Standard Preparation: Accurately weigh and dissolve 10 mg of 4-Bromo-2-methoxy-5-nitroaniline in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Dilute 1 mL of this stock to 10 mL with the same solvent to obtain a 100 µg/mL working standard.

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM potassium phosphate buffer, adjusted to pH 6.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD at 410 nm.

-

Gradient Program:

Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

-

Procedure: Equilibrate the column for at least 15 minutes. Inject the working standard and record the chromatogram.

Protocol 2: Method Optimization

Objective: To achieve a retention time of 5-15 minutes with good peak shape (tailing factor < 1.5) and resolution from any impurities.

Based on the results from the scouting run, adjust the gradient or switch to an isocratic method. If the peak elutes very late, increase the initial %B. If it elutes too early, decrease the initial %B. Fine-tune the gradient slope to improve separation from any adjacent peaks.

Caption: Workflow for systematic HPLC method development.

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[8][9] The following parameters should be assessed:

| Validation Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked placebo to demonstrate no interference at the analyte's retention time. | No interfering peaks at the retention time of the analyte. Peak purity should pass if using a DAD. |

| Linearity | Prepare at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Determine based on signal-to-noise ratio (S/N) of 3:1 or using the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | Determine based on S/N of 10:1 or using the standard deviation of the response and the slope. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | Introduce small, deliberate variations to the method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, mobile phase composition ± 2% absolute). | System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. |

This validation protocol ensures the method is reliable, reproducible, and accurate for the routine analysis of 4-Bromo-2-methoxy-5-nitroaniline, in line with global regulatory expectations.[8][9]

References

-

ACD/Labs. (n.d.). ACD/pKa. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3). Retrieved from [Link]

-

SINFOO. (n.d.). 4-bromo-5-methoxy-2-nitroaniline. Retrieved from [Link]

-

Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption of 4-methyl-2-nitroaniline (a) and 4-methoxy-2-nitroaniline (b). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. Retrieved from [Link]

-

Phenomenex. (2012). Allowable Adjustments to United States Pharmacopeia (USP) Methods. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

-

FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

-

Frontiers. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-5-ethoxy-2-nitroaniline, TMS. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. chemaxon.com [chemaxon.com]

- 6. researchgate.net [researchgate.net]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Unambiguous Structural Elucidation of 4-Bromo-2-methoxy-5-nitroaniline using 1H and 13C NMR Spectroscopy

Abstract

This application note provides a detailed guide for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Bromo-2-methoxy-5-nitroaniline. This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for nonlinear optics. Accurate and comprehensive structural verification is paramount for its application in drug development and materials science. This document outlines the theoretical basis for the expected spectral features, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the anticipated ¹H and ¹³C NMR data. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally similar compounds, this guide serves as an essential resource for researchers, scientists, and quality control professionals.

Introduction: The Significance of 4-Bromo-2-methoxy-5-nitroaniline

4-Bromo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound. Its structure, featuring an electron-donating aniline and methoxy group, alongside electron-withdrawing nitro and bromo substituents, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups governs its chemical reactivity and physical properties. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research or development endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution.[1][2] This guide will focus on the application of ¹H and ¹³C NMR to provide a comprehensive characterization of 4-Bromo-2-methoxy-5-nitroaniline.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the limited availability of direct experimental spectra in public databases, this section provides a detailed prediction and interpretation based on the analysis of structurally related compounds and fundamental NMR principles. The primary analogue for this predictive analysis is 4-Methoxy-2-nitroaniline, which lacks the bromine atom at position 4.[1]

Molecular Structure and Numbering

For clarity, the IUPAC numbering for 4-Bromo-2-methoxy-5-nitroaniline is presented below. This numbering system will be used for all spectral assignments.

Caption: Molecular structure and IUPAC numbering of 4-Bromo-2-methoxy-5-nitroaniline.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-Bromo-2-methoxy-5-nitroaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons.

-

Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons at positions C-3 and C-6.

-

H-3: This proton is situated between the electron-donating methoxy group (ortho) and the electron-withdrawing nitro group (para). The strong deshielding effect of the nitro group is expected to shift this proton significantly downfield.[1]

-

H-6: This proton is ortho to the electron-donating amino group and meta to the nitro group. The shielding effect of the amino group will cause this proton to appear at a relatively upfield position compared to H-3.

-

Coupling: The two aromatic protons, H-3 and H-6, are meta to each other. This will result in a small coupling constant (J-coupling), typically in the range of 2-3 Hz.[1] Therefore, both signals are expected to appear as singlets or narrowly split doublets.

-

-

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet.[3] The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ peak, which will cause the signal to disappear.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.6 | s (or d) | ~2-3 |

| H-6 | 6.8 - 7.1 | s (or d) | ~2-3 |

| -NH₂ | 5.5 - 6.5 | br s | - |

| -OCH₃ | 3.8 - 4.0 | s | - |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

Carbons Attached to Heteroatoms (C-1, C-2, C-4, C-5):

-

C-1 (C-NH₂): The carbon attached to the amino group will be shielded relative to an unsubstituted benzene ring.

-

C-2 (C-OCH₃): The carbon bearing the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom.

-

C-4 (C-Br): The carbon attached to the bromine atom will experience a moderate deshielding effect.

-

C-5 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.

-

-

Protonated Aromatic Carbons (C-3, C-6):

-

C-3: This carbon is adjacent to the electron-withdrawing nitro group and will be deshielded.

-

C-6: This carbon is adjacent to the electron-donating amino group and will be shielded.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 140 - 145 |

| C-2 (C-OCH₃) | 148 - 152 |

| C-3 | 124 - 128 |

| C-4 (C-Br) | 110 - 115 |

| C-5 (C-NO₂) | 130 - 135 |

| C-6 | 115 - 120 |

| -OCH₃ | 55 - 60 |

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for the structural confirmation of 4-Bromo-2-methoxy-5-nitroaniline.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may improve the resolution of the -NH₂ protons.

-

Sample Concentration: Weigh approximately 10-20 mg of 4-Bromo-2-methoxy-5-nitroaniline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on concentration)

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Spectral Width: -10 to 220 ppm

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both the ¹H and ¹³C spectra.

Self-Validating System and Trustworthiness

The reliability of this analysis is established through a multi-faceted approach:

-

Internal Consistency: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule (two aromatic, two amine, and three methoxy protons).

-

Comparative Analysis: The observed chemical shifts and coupling patterns should be in close agreement with the predicted values derived from structurally similar compounds and established NMR theory.[1]

-

Two-Dimensional NMR: For unambiguous assignment, especially of the quaternary carbons, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range C-H correlations (2-3 bonds).

Caption: Logic for a self-validating NMR analysis.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 4-Bromo-2-methoxy-5-nitroaniline. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation, based on sound chemical principles and comparative data, will enable confident structural confirmation of this important synthetic intermediate. For absolute assignment, particularly in complex matrices or for regulatory submissions, two-dimensional NMR techniques are recommended as a complementary validation step.

References

-

Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Springer. Retrieved from [Link]

Sources

The Strategic Application of 4-Bromo-2-methoxy-5-nitroaniline in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Polysubstituted Aniline Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-2-methoxy-5-nitroaniline emerges as a preeminent building block, offering a unique constellation of functional groups that provide medicinal chemists with a versatile platform for molecular elaboration. Its intrinsic value lies in the orthogonal reactivity of its substituents: the nitro group, a precursor to a reactive diamine; the methoxy group, a modulator of physicochemical properties; and the bromine atom, a key handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth exploration of the application of 4-Bromo-2-methoxy-5-nitroaniline in the synthesis of privileged scaffolds in medicinal chemistry, supported by detailed, field-proven protocols.

The strategic positioning of the bromo, methoxy, and nitro functionalities on the aniline ring allows for a stepwise and controlled manipulation of the scaffold, enabling the construction of complex molecular architectures. This is particularly relevant in the synthesis of kinase inhibitors, where precise control over substituent placement is critical for achieving high potency and selectivity.[1][2] The general utility of bromoanilines as versatile intermediates in the synthesis of pharmaceuticals is well-documented, with the bromine atom serving as a versatile functional group for further chemical modifications to optimize biological activity.[3]

Core Synthetic Transformations: Unlocking the Potential of 4-Bromo-2-methoxy-5-nitroaniline

The journey from this versatile starting material to a potential drug candidate involves a series of fundamental, yet powerful, chemical transformations. The following sections detail the protocols for these key steps, providing not only the "how" but also the "why" behind the experimental choices.

Reductive Cyclization for the Synthesis of Benzimidazole Scaffolds

The conversion of ortho-nitroanilines to benzimidazoles is a cornerstone of heterocyclic chemistry, as the benzimidazole moiety is a privileged scaffold found in a multitude of FDA-approved drugs.[4] This transformation proceeds via a two-step sequence, often performed in a one-pot fashion: the reduction of the nitro group to an amine, followed by cyclization with an aldehyde or its equivalent.

The initial reduction of the nitro group in 4-Bromo-2-methoxy-5-nitroaniline yields the corresponding ortho-phenylenediamine. This intermediate is highly reactive and is typically used immediately in the subsequent cyclization step. Common reducing agents include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[4] The choice of reducing agent can be critical to avoid unwanted side reactions, such as debromination.

This protocol details the synthesis of a substituted benzimidazole via a one-pot reductive cyclization, a highly efficient method for constructing this key heterocyclic core.

Materials:

-

4-Bromo-2-methoxy-5-nitroaniline

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a solution of 4-Bromo-2-methoxy-5-nitroaniline (10 mmol) and the desired aromatic aldehyde (11 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add ammonium chloride (50 mmol) and iron powder (50 mmol).

-

Heat the mixture to reflux with vigorous stirring. Add a few drops of concentrated HCl to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-bromo-5-methoxy-2-aryl-1H-benzimidazole.

Causality of Experimental Choices:

-

Iron/NH₄Cl: This combination is a mild and effective reducing system for nitro groups in the presence of other sensitive functionalities like halogens. The in situ generation of the diamine allows for immediate trapping by the aldehyde, minimizing side reactions.

-

Ethanol: A good solvent for both the reactants and the intermediate diamine, facilitating a homogenous reaction.

-

Acidic Work-up (optional): In some cases, a final acidic wash can help to remove any remaining iron salts.

| Reactant | Product | Aldehyde | Yield (%) |

| 4-Bromo-2-methoxy-5-nitroaniline | 7-Bromo-5-methoxy-2-phenyl-1H-benzimidazole | Benzaldehyde | 75-85 |

| 4-Bromo-2-methoxy-5-nitroaniline | 7-Bromo-2-(4-chlorophenyl)-5-methoxy-1H-benzimidazole | 4-Chlorobenzaldehyde | 70-80 |

Table 1: Representative yields for the one-pot reductive cyclization.

Sources

- 1. Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

Troubleshooting & Optimization

improving the yield of benzimidazole synthesis from 4-Bromo-2-methoxy-5-nitroaniline

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of substituted benzimidazoles, with a specific focus on improving the yield and purity when starting from 4-Bromo-2-methoxy-5-nitroaniline. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of a substituted benzimidazole from 4-Bromo-2-methoxy-5-nitroaniline is a multi-step process within a single pot, primarily involving two critical transformations: the reduction of an aromatic nitro group to an amine, followed by the acid-catalyzed cyclization with a carbonyl equivalent to form the imidazole ring. The substituents on the aniline ring (Bromo, methoxy, and the in-situ-formed diamine) present unique electronic and steric challenges that can impact reaction efficiency and lead to low yields or complex product mixtures. This guide provides a systematic approach to overcoming these hurdles.

The overall synthetic workflow is a one-pot, two-step process that requires careful control over each transformation to maximize the yield of the final benzimidazole product.

Caption: General workflow for benzimidazole synthesis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

You've completed the reaction, but TLC analysis shows a significant amount of unreacted starting material or the desired product spot is very faint.

Possible Causes & Mechanistic Insights:

-

Incomplete Nitro Reduction: The conversion of the nitro group to the ortho-phenylenediamine (OPD) intermediate is the rate-limiting step and is often the primary point of failure. The electron-withdrawing nature of the bromine and the position of the methoxy group can affect the reduction potential. Standard reducing agents may be insufficient or require optimization.

-

Inefficient Cyclization: The condensation of the newly formed diamine with the carbonyl source (e.g., an aldehyde or carboxylic acid) is highly dependent on pH and catalyst activity. If the conditions are not acidic enough, the carbonyl group is not sufficiently activated for nucleophilic attack by the diamine.[1]

-

Degradation of the Diamine Intermediate: The in situ generated 4-Bromo-6-methoxybenzene-1,3-diamine is an electron-rich aromatic compound. It is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric side products, especially under harsh heating conditions.[2]

-

Poor Quality Reagents: Impurities in the starting nitroaniline or the carbonyl compound can inhibit the reaction.[2] Similarly, an old or inactive catalyst (e.g., hydrated SnCl₂) will result in a stalled reaction.

Recommended Solutions & Protocols:

-

Validate and Optimize the Reduction Step:

-

Protocol 1: Stannous Chloride (SnCl₂) Reduction: This is a classic and reliable method.

-

Dissolve 1 equivalent of 4-Bromo-2-methoxy-5-nitroaniline in ethanol or ethyl acetate.

-

Add 3-4 equivalents of SnCl₂·2H₂O. Expert Tip: Using a larger excess can often drive the reaction to completion. Ensure the SnCl₂ is from a fresh, sealed container.

-

Heat the mixture to reflux (typically 60-80°C) and monitor closely by TLC. The reaction should be complete within 1-3 hours.

-

After reduction is complete (confirmed by TLC), proceed directly to the cyclization step.

-

-

Protocol 2: Iron/HCl Reduction: A greener and more economical alternative.

-

Create a suspension of 3-5 equivalents of iron powder in a mixture of ethanol and water (e.g., 4:1).

-

Add a catalytic amount of concentrated HCl (approx. 0.2 equivalents).

-

Heat the mixture to 70-80°C and add the nitroaniline substrate portion-wise.

-

Maintain reflux for 2-4 hours until TLC confirms the disappearance of the starting material.

-

Filter the hot solution to remove iron salts before proceeding to cyclization.

-

-

-

Enhance Cyclization Efficiency:

-